

Spectroscopic and Synthetic Profile of a Diaminopyrimidine Analogue: A Technical Guide

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Compound of Interest

Compound Name: 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

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Disclaimer: This document provides a representative technical guide for the spectroscopic and synthetic characterization of a diaminopyrimidine core structure. Due to the lack of publicly available data for 5,6-diamino-3-methyl-2-methylthiopyrimidinone, this guide utilizes data for a structurally related analogue, 2,4-diamino-6-hydroxypyrimidine. The experimental protocols and data presented herein are intended to serve as a template for researchers in the fields of medicinal chemistry and drug development.

Introduction

Diaminopyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The precise elucidation of their chemical structure through spectroscopic analysis is a critical step in the drug discovery and development process. This guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for 2,4-diamino-6-hydroxypyrimidine, serving as an illustrative example for the characterization of related compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-diamino-6-hydroxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,4-diamino-6-hydroxypyrimidine[1][2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
4.95	Singlet	1H	C5-H	Water

Note: The signals for the amino (-NH₂) and hydroxyl (-OH) protons are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-diamino-6-hydroxypyrimidine[3]

Chemical Shift (δ) ppm	Assignment	Solvent
164.5	C4	Polysol
162.8	C2	Polysol
156.0	C6	Polysol
78.5	C5	Polysol

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2,4-diamino-6-hydroxypyrimidine[2]

Technique	Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
LC-MS	Positive	127.0	85.0, 68.0

UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Data for 2,4-diamino-6-hydroxypyrimidine[4]

λ_{max} (nm)	Solvent
~280	Not Specified

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and analysis of 2,4-diamino-6-hydroxypyrimidine and serve as a general guideline.

Synthesis of 2,4-diamino-6-hydroxypyrimidine[5][6][7]

This synthesis involves the condensation of guanidine with a cyanoacetate derivative.

Materials:

- Guanidine hydrochloride (or nitrate)
- Ethyl cyanoacetate (or methyl cyanoacetate)
- Sodium ethoxide (or sodium methoxide)
- Anhydrous ethanol (or methanol)
- Glacial acetic acid
- Water

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere in a round-bottomed flask equipped with a reflux condenser.
- After the sodium has completely reacted, the solution is cooled, and ethyl cyanoacetate is added.
- In a separate flask, guanidine is liberated from its salt by treatment with a second equivalent of sodium ethoxide, and the resulting sodium chloride precipitate is removed by filtration.

- The ethanolic solution of guanidine is then added to the ethyl sodiocyanoacetate solution.
- The reaction mixture is heated under reflux for a period of 2 to 4 hours.
- Following reflux, the solvent is removed by evaporation.
- The solid residue is dissolved in hot water and acidified with glacial acetic acid to a pH of approximately 7, which induces the precipitation of the product.
- The mixture is cooled, and the resulting crystalline product is collected by filtration, washed with cold water, and dried to yield 2,4-diamino-6-hydroxypyrimidine.

Spectroscopic Analysis

3.2.1 NMR Spectroscopy

- **Sample Preparation:** A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- **1H NMR:** The 1H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR:** The ^{13}C NMR spectrum is acquired on the same instrument, and chemical shifts are referenced to the solvent signal.

3.2.2 Mass Spectrometry

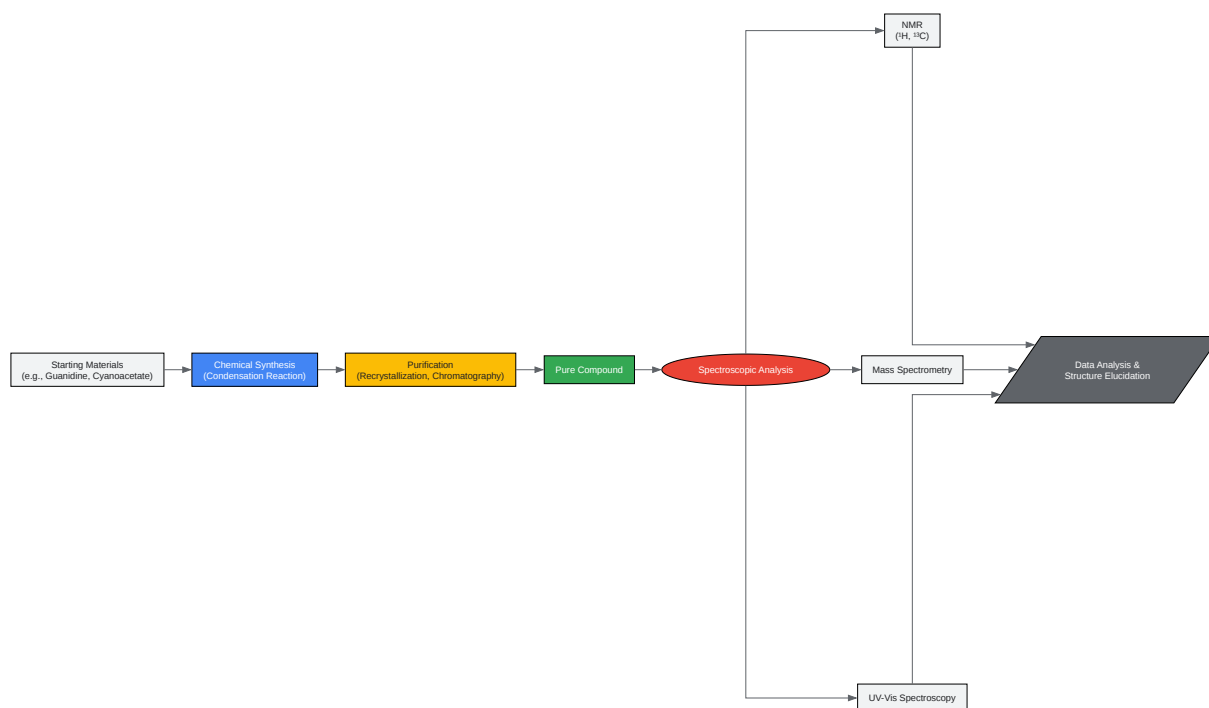
- **Technique:** Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is used.
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
- **Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.

3.2.3 UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, water).
- **Analysis:** The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a diaminopyrimidine derivative.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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